molecular formula C23H20ClN3O3S B11336748 Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11336748
M. Wt: 453.9 g/mol
InChI Key: GMEGJAMRZFREAM-UHFFFAOYSA-N
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Description

Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:

    Structure: The compound features a dihydropyridine ring (a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom) with various functional groups attached.

    Purpose: It has garnered interest due to its potential biological activities, which we’ll explore further.

Preparation Methods

Synthesis Routes:: The synthetic preparation of this compound involves several steps. One common approach includes the following:

    Condensation Reaction: Ethyl 6-aminonicotinate reacts with an appropriate thiol (such as 2-mercaptoethanol) to form the thiazole ring.

    Cyanation: The thiazole intermediate undergoes cyanation using reagents like sodium cyanide or acetonitrile to introduce the cyano group.

    Esterification: The final step involves esterification of the carboxylic acid group using ethyl alcohol.

Industrial Production:: While not widely produced industrially, researchers have explored scalable methods for its synthesis.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the cyano group could yield the corresponding amine.

    Substitution: Electrophilic substitution at the phenyl ring is possible.

Common Reagents::

    Thiol: Used for the initial thiazole ring formation.

    Sodium Cyanide or Acetonitrile: For cyanation.

    Ethyl Alcohol: Essential for esterification.

Major Products:: The primary product is the titled compound itself.

Scientific Research Applications

This compound has found relevance in various fields:

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets, possibly related to cell growth or signaling pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H20ClN3O3S

Molecular Weight

453.9 g/mol

IUPAC Name

ethyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C23H20ClN3O3S/c1-2-30-23(29)20-19(14-8-10-16(24)11-9-14)17(12-25)22(31-13-18(26)28)27-21(20)15-6-4-3-5-7-15/h3-11,19,27H,2,13H2,1H3,(H2,26,28)

InChI Key

GMEGJAMRZFREAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C#N)SCC(=O)N)C3=CC=CC=C3

Origin of Product

United States

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